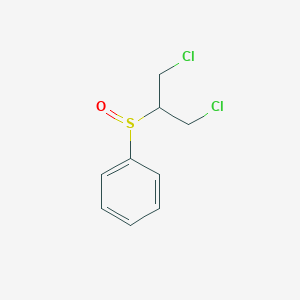

(1,3-Dichloropropane-2-sulfinyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

90838-44-1 |

|---|---|

Molecular Formula |

C9H10Cl2OS |

Molecular Weight |

237.15 g/mol |

IUPAC Name |

1,3-dichloropropan-2-ylsulfinylbenzene |

InChI |

InChI=1S/C9H10Cl2OS/c10-6-9(7-11)13(12)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

IGTIPDYPBPOFND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C(CCl)CCl |

Origin of Product |

United States |

Systematic Nomenclature and Advanced Structural Stereochemistry of 1,3 Dichloropropane 2 Sulfinyl Benzene

Definitive IUPAC Nomenclature for the Compound

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For "(1,3-Dichloropropane-2-sulfinyl)benzene," the nomenclature is determined by identifying the parent chain and the substituents. In this case, the benzene (B151609) ring is treated as a substituent on the propane (B168953) chain.

The propane chain is substituted at positions 1 and 3 by chloro groups and at position 2 by a phenylsulfinyl group. The term "sulfinyl" indicates a sulfoxide (B87167) functional group (-S(O)-). Therefore, the definitive IUPAC name for the compound is 1,3-dichloro-2-(phenylsulfinyl)propane .

For clarity in more complex structures or when the benzene ring is considered the parent, an alternative, though less common, name could be ((1,3-dichloropropan-2-yl)sulfinyl)benzene. However, based on IUPAC priority rules, the alkane chain takes precedence here.

| Component | Nomenclature Rule | Application to the Compound |

| Parent Chain | The longest continuous carbon chain. | Propane |

| Substituents | Named with locants to indicate their position. | 1,3-dichloro and 2-(phenylsulfinyl) |

| Functional Group | The sulfoxide group is indicated by "sulfinyl". | Phenylsulfinyl |

| Final Name | Substituents are listed alphabetically. | 1,3-dichloro-2-(phenylsulfinyl)propane |

Comprehensive Analysis of Chiral Centers and Stereoisomeric Forms

The stereochemistry of 1,3-dichloro-2-(phenylsulfinyl)propane is complex due to the presence of a stereogenic sulfur atom and the potential for stereoisomerism within the dichloropropane moiety.

R/S Configuration at the Sulfinyl Sulfur Atom

Sulfoxides are chiral at the sulfur atom due to the presence of three different substituents and a lone pair of electrons, resulting in a stable trigonal pyramidal geometry. The high energy barrier for inversion prevents the interconversion of enantiomers at room temperature. uantwerpen.be The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to the stereogenic sulfur center.

The substituents on the sulfur atom are:

The oxygen atom (highest priority).

The phenyl group.

The 1,3-dichloropropan-2-yl group.

The lone pair of electrons (lowest priority).

By assigning priorities and orienting the molecule with the lowest priority group pointing away, the sequence of the remaining three groups determines the R or S configuration.

Diastereomeric and Enantiomeric Considerations

Since the only stereocenter in the molecule is the sulfur atom of the sulfinyl group, 1,3-dichloro-2-(phenylsulfinyl)propane exists as a pair of enantiomers:

(R)-1,3-dichloro-2-(phenylsulfinyl)propane

(S)-1,3-dichloro-2-(phenylsulfinyl)propane

These two stereoisomers are non-superimposable mirror images of each other. A racemic mixture would contain equal amounts of the R and S enantiomers.

| Stereoisomer | Relationship |

| (R)-1,3-dichloro-2-(phenylsulfinyl)propane | Enantiomer of the S-isomer |

| (S)-1,3-dichloro-2-(phenylsulfinyl)propane | Enantiomer of the R-isomer |

Conformational Analysis and Energy Landscapes

The conformational flexibility of 1,3-dichloro-2-(phenylsulfinyl)propane arises from rotation around the C-S and C-C single bonds. The study of alkyl sulfoxides indicates that only a few stable conformers typically exist due to steric and electronic interactions. umich.eduumich.edu

The rotation around the C-S bonds will be influenced by the steric bulk of the phenyl and 1,3-dichloropropyl groups, as well as electrostatic interactions involving the polar S=O bond. Computational studies on similar sulfoxides have shown that the S=O bond tends to be oriented away from bulky substituents to minimize steric hindrance. acs.org The energy landscape of the molecule would show potential energy minima corresponding to these stable conformations and higher energy transition states for rotations.

Isotopic Labeling Strategies for Structural Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and molecular structures. researchgate.net For 1,3-dichloro-2-(phenylsulfinyl)propane, several isotopic labeling strategies could be employed.

Common Isotopes and Their Applications:

Deuterium (B1214612) (²H): Replacing specific protons with deuterium can help in assigning NMR signals and studying kinetic isotope effects in reactions.

Carbon-13 (¹³C): Enrichment with ¹³C at specific positions in the propane chain or the phenyl ring can aid in detailed NMR structural analysis.

Sulfur-34 (³⁴S): The use of ³⁴S can be valuable in mass spectrometry to track the sulfur atom in metabolic or degradation studies. usgs.govnih.gov

Oxygen-18 (¹⁸O): Labeling the sulfoxide oxygen with ¹⁸O can be used to study the mechanisms of oxidation or reduction at the sulfur center.

| Isotope | Purpose of Labeling | Analytical Technique |

| ²H | NMR signal assignment, kinetic isotope effect studies. | NMR Spectroscopy |

| ¹³C | Detailed structural elucidation. | ¹³C NMR Spectroscopy |

| ³⁴S | Tracking the sulfur atom in various processes. | Mass Spectrometry |

| ¹⁸O | Mechanistic studies of reactions at the sulfur center. | Mass Spectrometry, Vibrational Spectroscopy |

These isotopic labeling strategies, in combination with spectroscopic techniques, provide a robust framework for the detailed structural and mechanistic investigation of 1,3-dichloro-2-(phenylsulfinyl)propane.

Sophisticated Synthetic Methodologies for 1,3 Dichloropropane 2 Sulfinyl Benzene and Its Derivatives

Retrosynthetic Dissection and Key Synthetic Intermediates

A retrosynthetic analysis of the target molecule, (1,3-Dichloropropane-2-sulfinyl)benzene, reveals two principal disconnection points corresponding to the formation of the carbon-sulfur (C-S) bond and the sulfur-oxygen (S=O) double bond. This analysis identifies two primary synthetic pathways.

Pathway A: S=O Bond Formation (Oxidation)

This approach involves the late-stage formation of the sulfoxide (B87167) through oxidation. The key disconnection is at the S=O bond, leading to the thioether precursor, (1,3-dichloropropan-2-yl)(phenyl)sulfane. This thioether is a crucial intermediate that can be synthesized from simpler starting materials. Further disconnection of the C-S bond in the thioether suggests two sub-pathways:

Disconnection 1 (Ar-S bond): This leads to thiophenol (or its corresponding thiolate anion) and an electrophilic 1,3-dichloropropane (B93676) derivative, such as 1,3-dichloro-2-iodopropane or a similar compound with a suitable leaving group at the C2 position.

Disconnection 2 (Alkyl-S bond): This pathway suggests a phenyl-based nucleophile, such as a phenyl Grignard or organolithium reagent, and a 1,3-dichloropropane derivative bearing an electrophilic sulfur group.

Pathway B: C-S Bond Formation (Direct Sulfinylation)

This strategy forms one of the C-S bonds directly at the sulfoxide oxidation state. Disconnecting the aryl-sulfur bond points to a phenyl-based organometallic nucleophile (e.g., phenylmagnesium bromide) and an electrophilic sulfinyl species, 1,3-dichloropropane-2-sulfinyl chloride. This pathway constructs the chiral center at sulfur in a single step.

The key synthetic intermediates identified through this analysis are:

Thiophenol

1,3-Dichloropropane

(1,3-Dichloropropan-2-yl)(phenyl)sulfane (the thioether precursor)

Phenylmagnesium bromide or Phenyllithium

Benzenesulfinyl chloride and its derivatives

Strategies for Constructing the Sulfinyl Linkage

The formation of the sulfinyl group is the central transformation in the synthesis of this compound. The two most common and robust strategies are the oxidation of a pre-formed thioether and the direct reaction of an organometallic species with a sulfinylating agent.

The oxidation of sulfides is one of the most widely employed methods for synthesizing sulfoxides. acs.org The primary challenge in this approach is preventing over-oxidation to the corresponding sulfone. acsgcipr.org Careful selection of the oxidant and precise control of reaction conditions are paramount to achieving high selectivity for the desired sulfoxide. acsgcipr.orgorganic-chemistry.org

A variety of reagents have been developed for the selective oxidation of thioethers to sulfoxides. Hydrogen peroxide (H₂O₂) is a common, environmentally benign oxidant, often used with a catalyst to enhance selectivity. organic-chemistry.org The chemoselectivity can be controlled by factors such as reaction temperature and solvent choice. organic-chemistry.orgfigshare.com For instance, certain solvent-promoted oxidations using O₂ or air can be switched to produce either sulfoxides or sulfones by simply adjusting the temperature. organic-chemistry.org Metal-based catalysts, such as those containing titanium, vanadium, or manganese, are also highly effective. organic-chemistry.orgrsc.org

Below is a table summarizing various reagents and conditions for the controlled oxidation of thioethers.

| Oxidant | Catalyst / Additive | Solvent | Conditions | Selectivity (Sulfoxide vs. Sulfone) | Ref. |

| H₂O₂ (30%) | Tantalum carbide (TaC) | Acetonitrile | Room Temp | High yields of sulfoxides | organic-chemistry.org |

| H₂O₂ (30%) | Titanium Silicalite-1 (TS-1) | Methanol | 50°C | Sulfoxide is major product for sterically hindered thioethers | rsc.org |

| H₂O₂ | Triflic acid | Dichloromethane | 0°C to Room Temp | High selectivity for sulfoxides | organic-chemistry.org |

| O₂ or Air | Dipropylene glycol dimethyl ether (DPDME) | DPDME | Low Temp (e.g., 100°C) | High selectivity for sulfoxides | organic-chemistry.org |

| tert-Butyl hydroperoxide (TBHP) | Methanesulfonic acid | Dichloromethane | Room Temp | Good yields of sulfoxides | organic-chemistry.org |

| Polyoxomolybdates | None | Acetonitrile | Room Temp | >98% selectivity for sulfoxides | rsc.org |

Since the sulfur atom in this compound is a stereocenter, enantioselective synthesis is highly valuable. Asymmetric oxidation of the prochiral thioether precursor is a powerful method to obtain enantioenriched sulfoxides. acsgcipr.org This is typically achieved using a chiral catalyst or reagent. Modified Sharpless-type conditions, which utilize a titanium(IV) complex with a chiral diethyl tartrate (DET) ligand, are well-established for this purpose. tandfonline.comtandfonline.com Chiral vanadium complexes have also demonstrated high efficacy in catalyzing the asymmetric oxidation of sulfides with hydrogen peroxide, yielding sulfoxides with high enantioselectivity. organic-chemistry.org

The following table presents selected methodologies for the enantioselective oxidation of thioethers.

| Catalyst System | Oxidant | Substrate Type | Enantiomeric Excess (ee) | Ref. |

| Ti(Oi-Pr)₄ / (+)-DET | tert-Butyl hydroperoxide (TBHP) | Aryl alkyl sulfides | >95% | tandfonline.comtandfonline.com |

| Chiral Vanadium-salan complex | H₂O₂ | Aryl alkyl sulfides | up to 99% | organic-chemistry.org |

| Iron(III) complex with Schiff base | H₂O₂ | Various sulfides | >99% | acs.org |

| Flavin-derived organocatalyst | H₂O₂ | Thioanisoles | up to 96% | acs.org |

An alternative to oxidation is the formation of a C-S bond by reacting a nucleophilic organometallic reagent with an electrophilic sulfinyl chloride. For the synthesis of this compound, this would involve the reaction of a phenyl organometallic species, such as phenylmagnesium bromide or phenyllithium, with 1,3-dichloropropane-2-sulfinyl chloride. libretexts.orglibretexts.org This approach directly establishes the aryl-sulfoxide bond.

A related and highly versatile one-pot method involves the reaction of a first organometallic reagent with a sulfur dioxide surrogate (like DABSO). acs.org This forms a sulfinate intermediate, which is then activated in situ (e.g., by conversion to a silyl (B83357) sulfinate ester with TMS-Cl) and reacted with a second organometallic reagent to furnish the unsymmetrical sulfoxide. acs.orgorganic-chemistry.org This strategy avoids the handling of potentially unstable sulfinyl chlorides.

Oxidation of Thioether Precursors

Methodologies for Incorporating the Dichloropropane Moiety

If proceeding via the thioether oxidation route (Pathway A), the 1,3-dichloropropane unit is typically introduced by reacting a sulfur-based nucleophile with an appropriate 1,3-dichloropropyl electrophile. The most straightforward approach is the S-alkylation of thiophenol with a 1,3-dihalo-2-X-propane derivative. However, a more common precursor is 1,3-dichloropropane itself, which can be derived from several industrial feedstocks. chemicalbook.comgoogle.com For example, glycerol (B35011), a byproduct of biodiesel production, can be hydrochlorinated to produce 1,3-dichloropropanol, which can be further converted. researchgate.net Similarly, 1,3-propanediol (B51772) can be treated with hydrochloric acid to yield 1,3-dichloropropane. chemicalbook.com

To form the required thioether, a functional group must be present at the C2 position of the propane (B168953) chain. A plausible route involves the reaction of thiophenolate with epichlorohydrin (B41342), followed by ring-opening and subsequent chlorination of the resulting alcohol.

Alternatively, if following a pathway involving direct sulfinylation (Pathway B), the required intermediate would be 1,3-dichloropropane-2-sulfinyl chloride. The synthesis of this reagent would likely start from 1,3-dichloropropane-2-thiol, followed by oxidation to the sulfinic acid and subsequent chlorination with an agent like thionyl chloride.

Halogenation of Propanol (B110389) Derivatives (e.g., 1,3-propanediol)

The synthesis of the 1,3-dichloropropane backbone, a critical precursor for the target molecule, can be effectively achieved through the halogenation of propanol derivatives, with 1,3-propanediol being a common starting material. This transformation involves the replacement of the hydroxyl groups with chlorine atoms. A prevalent method for this conversion is the reaction of 1,3-propanediol with a chlorinating agent such as hydrogen chloride (HCl) or thionyl chloride (SOCl₂).

The selective chlorination of glycerol can also serve as an indirect route. While the primary product is often 3-chloro-1,2-propanediol (B139630) (3-MCPD), further chlorination can lead to dichloropropanols (DCP), including 1,3-dichloropropan-2-ol, which is structurally similar to the desired backbone. scielo.br Brønsted acidic ionic liquids have been shown to catalyze the chlorination of glycerol with hydrogen chloride, achieving high yields of 3-MCPD, with 1,3-DCP forming as a secondary product. scielo.br

| Starting Material | Reagent | Key Conditions | Primary Product |

|---|---|---|---|

| 1,3-Propanediol | Thionyl Chloride (SOCl₂) | Often used with a base like pyridine | 1,3-Dichloropropane |

| Bis(3-hydroxypropyl)ether | Hydrogen Chloride (HCl) | Catalyst (e.g., pyridine), continuous distillation | 1,3-Dichloropropane google.comgoogle.com |

| Glycerol | Hydrogen Chloride (HCl) | Brønsted acidic ionic liquid catalyst, 110°C | 3-Chloro-1,2-propanediol (major), 1,3-Dichloropropan-2-ol (minor) scielo.br |

Halogenation/Functionalization of Propene Derivatives

Propene and its derivatives serve as alternative precursors for the 1,3-dichloropropane skeleton. These reactions typically involve the addition of halogens or halo-functional groups across the double bond, followed by subsequent transformations. For instance, the anti-Markovnikov addition of hydrogen bromide to 3-chloro-1-propene, often initiated by a radical initiator like benzoyl peroxide, can yield 1-bromo-3-chloropropane. google.com This intermediate can then be converted to 1,3-propanediol via hydrolysis with sodium hydroxide, which could subsequently be chlorinated as described previously. google.com

Direct halogenation of larger alkanes can also produce dichlorinated products, although this method often suffers from a lack of selectivity, yielding a mixture of isomers. For example, the chlorination of propane results in both 1-chloropropane (B146392) and 2-chloropropane, and further reaction leads to a variety of dichlorinated isomers. libretexts.org Achieving the specific 1,3-dichloro substitution pattern with high selectivity through direct halogenation of propane is challenging.

Derivatization of 1,3-Dichloropropane

Once 1,3-dichloropropane is obtained, it can be derivatized to introduce the sulfinyl group. nih.gov A direct approach involves the nucleophilic substitution of one of the chlorine atoms by a suitable sulfur nucleophile. For instance, reacting 1,3-dichloropropane with sodium benzenesulfinate (B1229208) would theoretically yield the target compound. However, the reactivity of the secondary carbon in 1,3-dichloropropane is lower than the primary carbons, making direct sulfinylation at the 2-position challenging and potentially leading to mixtures of products.

A more plausible route involves a multi-step sequence. For example, 1,3-dichloropropane could be converted to 1,3-dichloropropan-2-ol, which is then transformed into a better leaving group (e.g., a tosylate). Subsequent reaction with a sulfur nucleophile like sodium thiophenoxide would form a sulfide (B99878), which could then be oxidized to the desired sulfoxide. The oxidation of sulfides to sulfoxides can be achieved with various oxidizing agents, and methods exist for controlling the oxidation to prevent the formation of the corresponding sulfone. acs.orgresearchgate.net

Strategies for Aromatic Ring Functionalization and Coupling

The formation of the aryl-sulfur bond is a pivotal step in the synthesis of this compound. This can be accomplished through either electrophilic aromatic substitution-type reactions or modern transition-metal-catalyzed coupling reactions.

Electrophilic Aromatic Sulfonylation/Sulfinylation

Electrophilic aromatic substitution is a fundamental process in aromatic chemistry. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing the target molecule, a Friedel-Crafts-type reaction could be envisioned. Aromatic sulfonation typically involves reacting an arene with sulfur trioxide (SO₃) in the presence of sulfuric acid to form a sulfonic acid. wikipedia.orglibretexts.org The active electrophile is believed to be protonated SO₃ or a related species. masterorganicchemistry.com

To form the sulfoxide directly, a sulfinyl chloride derivative of the dichloropropane backbone, such as 1,3-dichloropropane-2-sulfinyl chloride, could be used as the electrophile in a reaction with benzene (B151609) and a Lewis acid catalyst (e.g., AlCl₃). This would be an example of electrophilic aromatic sulfinylation. However, the stability and accessibility of such a sulfinyl chloride reagent would be a critical consideration. More commonly, aryl sulfoxides are synthesized by first creating an aryl sulfonic acid, converting it to a sulfonyl chloride, reducing it to a sulfinic acid or its salt, and then reacting it with an alkyl halide.

Palladium- or Copper-Catalyzed Coupling Reactions for Aryl-Sulfur Bond Formation

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds, including C–S bonds. nih.gov Both palladium and copper catalysts have proven highly effective for the synthesis of aryl sulfides and sulfoxides. organic-chemistry.org

Palladium-catalyzed reactions offer a versatile route to aryl sulfoxides. One strategy involves the coupling of aryl halides or triflates with sulfenate anions. researchgate.netresearchgate.net These sulfenate anions can be generated in situ from precursors like β-sulfinyl esters. mdpi.com The use of specific phosphine (B1218219) ligands, such as those from the Josiphos or Buchwald families, can facilitate this transformation and even allow for enantioselective synthesis of chiral sulfoxides. organic-chemistry.org Another palladium-catalyzed approach is the sulfination of aryl halides using a source of sulfur dioxide, like potassium metabisulfite, to generate an aryl sulfinate intermediate in situ. acs.org This intermediate can then be alkylated to form the sulfoxide.

Copper-catalyzed reactions are also widely used for C–S bond formation. researchgate.net These reactions often couple aryl halides (particularly iodides and bromides) with thiols, followed by oxidation, or directly with sulfinate salts. organic-chemistry.org For instance, copper(I) or copper(II) salts can catalyze the coupling of aryl iodides with sulfinates. nih.govscispace.com Recent advancements have demonstrated the use of substoichiometric amounts of copper salts under mild, base-free conditions to synthesize masked aryl sulfinates, which can then be functionalized. nih.govscispace.com

| Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Palladium / Phosphine Ligand | Aryl Halide/Triflate + Sulfenate Anion | High functional group tolerance; potential for enantioselectivity. | researchgate.netresearchgate.netorganic-chemistry.org |

| Palladium | Aryl Halide + SO₂ source | Forms sulfinate intermediate in situ for further reaction. | acs.org |

| Copper | Aryl Halide + Sulfinate Reagent | Mild, often base-free conditions; suitable for heteroaryl substrates. | nih.govscispace.com |

| Copper / Ligand (e.g., 1,10-phenanthroline) | Aryl Iodide + Thiol | Microwave-promoted; can be performed in water. Product requires subsequent oxidation. | organic-chemistry.org |

Multi-Step Synthesis Pathways and Optimization

A plausible multi-step pathway could commence with the halogenation of 1,3-propanediol to form 1,3-dichloropropane. Separately, benzene could be converted to sodium benzenesulfinate. This could be achieved by sulfonation of benzene, followed by conversion to benzenesulfonyl chloride, and subsequent reduction. The final step would be the nucleophilic substitution reaction between 1,3-dichloropropane and sodium benzenesulfinate. However, as noted, controlling the regioselectivity of this final step to favor substitution at the 2-position would be a significant challenge.

An alternative, more controllable pathway would involve:

Preparation of the Aryl-Sulfur Moiety: Synthesis of thiophenol from benzene.

Preparation of the Backbone: Conversion of a suitable three-carbon starting material (like epichlorohydrin or glycerol) to 1,3-dichloro-2-propanol (B29581).

Coupling: Reaction of thiophenol with 1,3-dichloro-2-propanol under basic conditions to form the corresponding sulfide, 1-(phenylthio)-1,3-dichloropropane-2-ol.

Oxidation: Selective oxidation of the sulfide to the sulfoxide.

Optimization of such a pathway would involve screening different reagents, catalysts, solvents, and reaction conditions for each step to maximize yields and minimize side products. For instance, in the oxidation step, various oxidants (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid) and conditions would be tested to achieve high selectivity for the sulfoxide over the sulfone. researchgate.net The use of protecting groups might also be necessary to prevent unwanted side reactions with other functional groups in the molecule during certain transformations. youtube.com

Stereocontrolled Synthesis Approaches

Achieving control over the stereochemistry at the sulfur atom is a critical challenge in the synthesis of chiral sulfoxides. Several methodologies have been developed for the enantioselective synthesis of aryl sulfoxides, which can be adapted for the preparation of enantiopure this compound.

One prominent strategy is the asymmetric oxidation of prochiral sulfides . This approach involves the use of chiral oxidizing agents or catalysts to selectively produce one enantiomer of the sulfoxide. While numerous methods exist for the asymmetric oxidation of sulfides, achieving high enantioselectivity often depends on the substrate and the chosen catalytic system. A combination of asymmetric sulfide oxidation and a complementary kinetic resolution of the resulting sulfoxide can be employed to enhance the enantiomeric excess of the final product. acs.org

Another powerful technique is the nucleophilic substitution on an enantiomerically pure sulfinyl precursor . This method allows for the transfer of a chiral sulfinyl group to a nucleophile. For instance, enantiopure sulfinates can react with organometallic reagents to yield chiral sulfoxides with a high degree of stereochemical control.

Kinetic resolution of racemic sulfoxides presents another viable pathway to obtain enantioenriched products. acs.org This process can be achieved through various means, including enzymatic or metal-catalyzed reactions that selectively consume one enantiomer, leaving the other enriched. acs.org For example, the kinetic resolution of racemic aryl methyl sulfoxides has been extensively studied and could potentially be applied to a racemic mixture of this compound. acs.org

Palladium-catalyzed enantioselective C–H alkynylation of 2-(arylsulfinyl)pyridines has been reported as an efficient method to prepare a variety of chiral sulfoxides with excellent stereocontrol. nih.gov This strategy might offer a route to derivatives of the target compound.

The following table summarizes some general approaches to stereocontrolled sulfoxide synthesis, which could be conceptually applied to this compound.

| Method | Description | Potential Application | Key Features |

| Asymmetric Sulfide Oxidation | Direct oxidation of the corresponding sulfide using a chiral catalyst or reagent. | Oxidation of (1,3-dichloropropane-2-thio)benzene. | Can provide direct access to enantiomerically enriched sulfoxides. acs.org |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture of the sulfoxide. | Resolution of racemic this compound. | Can be effective when combined with asymmetric oxidation. acs.org |

| Chiral Sulfinate Displacement | Reaction of an enantiopure sulfinate ester with a suitable nucleophile. | Reaction of an enantiopure benzenesulfinate with a 1,3-dichloropropan-2-yl Grignard reagent. | Offers good control over the stereochemistry at the sulfur center. |

One-Pot and Tandem Reaction Protocols for Efficiency

One-pot and tandem reactions are highly desirable in modern organic synthesis as they reduce the number of work-up and purification steps, leading to increased efficiency, reduced waste, and savings in time and resources. Several such methodologies for the synthesis of sulfoxides have been developed and could be adapted for the preparation of this compound.

A notable one-pot procedure involves the reaction of organometallic reagents with a sulfur dioxide surrogate, such as DABSO (DABCO-bis(sulfur dioxide)). acs.org In this process, the first organometallic reagent adds to DABSO to form a sulfinate intermediate. This intermediate is then trapped in situ with an electrophile, or a second, different organometallic reagent can be added after activation, to generate the unsymmetrical sulfoxide. acs.org This approach avoids the use of foul-smelling thiols. acs.org

Another efficient one-pot method starts from readily available sulfonyl chlorides. lookchem.com The sulfonyl chloride is first reduced in situ to a sulfinate salt, which is then alkylated to produce the desired sulfone. A similar strategy could be envisioned for sulfoxide synthesis by carefully controlling the reaction conditions.

Thiol-free one-pot synthesis of sulfides and sulfoxides has also been reported, starting from benzyl (B1604629) bromides and potassium thioacetate, followed by oxidation with Oxone®. nih.govrsc.org This method is advantageous as it avoids the use of volatile and odorous thiols. nih.gov

The following table outlines some one-pot and tandem reaction strategies that could be conceptually applied to the synthesis of this compound.

| Strategy | Starting Materials | Key Reagents | Advantages |

| Three-Component One-Pot Synthesis | Organometallic Reagent 1, Organometallic Reagent 2, Sulfur Dioxide Surrogate | DABSO, Trimethylsilyl chloride | Avoids the use of thiols, allows for the synthesis of unsymmetrical sulfoxides. acs.org |

| One-Pot from Sulfonyl Chloride | Benzenesulfonyl chloride, Alkylating agent | Reducing agent (e.g., sodium sulfite), Phase-transfer catalyst | Utilizes readily available starting materials. lookchem.com |

| Thiol-Free One-Pot Synthesis | Benzyl bromide equivalent, Sulfur source, Oxidizing agent | Potassium thioacetate, Oxone® | Avoids the use of thiols, proceeds under green conditions. nih.govrsc.orgresearchgate.net |

| Tandem Oxidation of Sulfides | (1,3-dichloropropane-2-thio)benzene | Oxidizing agent (e.g., H₂O₂, m-CPBA) | A direct and common method for sulfoxide synthesis. jchemrev.comorganic-chemistry.orgorganic-chemistry.org |

These sophisticated synthetic methodologies provide a powerful toolkit for the preparation of this compound and its derivatives with high efficiency and stereochemical control. The selection of a specific method would depend on the availability of starting materials, the desired stereochemistry, and the scale of the synthesis.

Mechanistic Investigations and Chemical Transformations of 1,3 Dichloropropane 2 Sulfinyl Benzene

Reactivity of the Sulfinyl Group

Further Oxidation to Sulfonyl Derivatives

The oxidation of the sulfinyl group in (1,3-dichloropropane-2-sulfinyl)benzene to the corresponding sulfonyl derivative, (1,3-dichloropropane-2-sulfonyl)benzene, represents a common transformation for sulfoxides. This oxidation can be achieved using a variety of oxidizing agents. The reaction involves the conversion of the sulfur(IV) center to a sulfur(VI) center.

Mechanistically, the oxidation proceeds through the attack of an oxygen atom from the oxidant on the sulfur atom of the sulfinyl group. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, mCPBA), and metal-based oxidants. The choice of reagent can influence the reaction conditions and efficiency. For instance, the oxidation of various sulfides to sulfoxides and subsequently to sulfones has been well-documented, highlighting the general applicability of these methods.

Table 1: Representative Oxidizing Agents for Sulfoxide (B87167) to Sulfone Conversion

| Oxidant | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., metal oxides) |

| m-CPBA | Stoichiometric amounts in chlorinated solvents |

| Potassium Permanganate (KMnO₄) | Strong oxidant, may require careful control |

| Sodium Periodate (NaIO₄) | Mild and selective |

Reduction to Thioether Precursors

The sulfinyl group can be reduced back to the corresponding thioether, 1,3-dichloro-2-(phenylthio)propane. This reduction is a key transformation and can be accomplished using various reducing agents. Common reagents for the deoxygenation of sulfoxides include metal hydrides, low-valent titanium species, and phosphine-based reagents. For example, systems like Al-NiCl₂·6H₂O have been shown to be effective for the reduction of alkyl aryl sulfoxides. researchgate.net The reaction with thionyl chloride in the presence of triphenylphosphine (B44618) also provides an efficient method for the deoxygenation of sulfoxides.

The general mechanism often involves the activation of the sulfoxide oxygen by the reducing agent, followed by a step that results in the removal of the oxygen atom and the formation of the thioether.

Table 2: Common Reducing Systems for Sulfoxide to Thioether Conversion

| Reducing System | Typical Conditions |

| NaBH₄/I₂ | Anhydrous THF |

| TiCl₄/NaI | Acetonitrile |

| SOCl₂/PPh₃ | THF, room temperature |

| Oxalyl chloride/Ethyl vinyl ether | Acetone |

Pummerer Rearrangements and Related Carbocation Chemistry

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, which is the case for this compound at the C2 position of the propane (B168953) chain. This reaction typically occurs in the presence of an activating agent, most commonly acetic anhydride. wikipedia.org

The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. wikipedia.org A base, typically the acetate (B1210297) anion generated in the first step, then abstracts an α-proton to form a sulfonium (B1226848) ylide. This ylide undergoes elimination to generate a thionium (B1214772) ion intermediate. Finally, nucleophilic attack by the acetate on the thionium ion yields an α-acetoxy thioether. wikipedia.org In the case of this compound, this would lead to the formation of 1,3-dichloro-2-acetoxy-2-(phenylthio)propane. The thionium ion intermediate is a key electrophilic species that can be trapped by various nucleophiles, leading to diverse products. wikipedia.org

Chiral Sulfinyl Group as a Stereodirecting Element

The sulfur atom in the sulfinyl group of this compound is a stereocenter, meaning the molecule can exist as enantiomers. This inherent chirality can be exploited in asymmetric synthesis, where the sulfinyl group can act as a chiral auxiliary to direct the stereochemical outcome of reactions on the dichloropropane moiety.

The lone pair of electrons on the sulfur atom and the oxygen atom create a chiral environment that can influence the approach of reagents to nearby reactive centers. For instance, in reactions involving the generation of a new stereocenter on the propane chain, the chiral sulfinyl group can favor the formation of one diastereomer over the other. The effectiveness of the stereodirection depends on the nature of the reaction and the proximity of the reacting center to the sulfinyl group. The use of chiral sulfoxides as auxiliaries is a well-established strategy in the stereoselective synthesis of various organic compounds.

Transformations of the Dichloropropane Moiety

The two chlorine atoms on the propane backbone are susceptible to nucleophilic attack, providing a handle for further functionalization of the molecule.

Nucleophilic Substitution Reactions (e.g., halide displacement)

The chlorine atoms at the C1 and C3 positions of the propane chain in this compound are electrophilic sites that can undergo nucleophilic substitution reactions. A wide variety of nucleophiles can be employed to displace one or both of the chloride ions.

The mechanism of these substitutions is typically SN2, involving the backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to the inversion of configuration if the carbon is a stereocenter. The reactivity of the two chlorine atoms may be similar, potentially leading to mixtures of mono- and di-substituted products. However, steric hindrance or electronic effects from the bulky phenylsulfinyl group at the C2 position could potentially lead to some regioselectivity.

Table 3: Examples of Nucleophiles for Substitution on Dichloropropanes

| Nucleophile | Product Functional Group |

| Azide (N₃⁻) | Azide |

| Cyanide (CN⁻) | Nitrile |

| Hydroxide (OH⁻) | Alcohol |

| Alkoxide (RO⁻) | Ether |

| Thiolate (RS⁻) | Thioether |

| Amine (RNH₂) | Amine |

The specific reaction conditions, such as the choice of solvent, temperature, and the nature of the nucleophile, will determine the outcome of the reaction, including the rate of substitution and the potential for competing elimination reactions.

Intramolecular Cyclization Reactions

The presence of nucleophilic and electrophilic centers within the same molecule allows for the possibility of intramolecular cyclization. In the case of this compound, the oxygen atom of the sulfinyl group could act as an internal nucleophile, attacking one of the carbon atoms bearing a chlorine atom. This process would be a type of intramolecular substitution reaction. The feasibility of such a reaction would depend on the reaction conditions, including the presence of a suitable catalyst or promoter to facilitate the departure of the chloride leaving group. The formation of a five or six-membered ring is generally favored in such cyclizations.

Intermolecular Substitution

The chlorinated propane chain is susceptible to intermolecular nucleophilic substitution reactions. Various nucleophiles could displace the chloride ions. The specific mechanism, whether SN1 or SN2, would be influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the electrophilic carbon centers.

Elimination Reactions (e.g., dehydrohalogenation to form alkenes)

Treatment of this compound with a strong base could induce elimination reactions, specifically dehydrohalogenation, to form alkenes. libretexts.orgkhanacademy.orgyoutube.com The removal of a proton from a carbon adjacent to a carbon bearing a chlorine atom would lead to the formation of a double bond and the expulsion of a chloride ion. The regioselectivity of this reaction would be dictated by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.org The stereochemistry of the resulting alkene would depend on the reaction mechanism (E1 or E2). libretexts.orgyoutube.com

Radical Reactions

The carbon-chlorine bonds in the propane chain could undergo homolytic cleavage under photolytic or high-temperature conditions, or in the presence of a radical initiator, to generate radical intermediates. uchicago.edu These radicals could then participate in a variety of subsequent reactions, such as propagation steps in a radical chain reaction, or termination steps. The benzylic position, although one carbon removed from the ring, may also influence radical stability.

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, a fundamental reaction of aromatic compounds. minia.edu.egmasterorganicchemistry.commasterorganicchemistry.comyoutube.com In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com Common examples include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Influence of the Sulfinyl-Propane Moiety on Ring Activation/Deactivation and Regioselectivity

The substituent already present on the benzene ring plays a crucial role in determining the rate and regioselectivity of subsequent electrophilic aromatic substitution reactions. libretexts.orgmsu.edu Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

The sulfinyl group (-SO-) is generally considered to be a deactivating group due to the electron-withdrawing inductive effect of the electronegative oxygen atom. This withdrawal of electron density from the benzene ring makes it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org The sulfinyl group is also an ortho-, para-director. This is because the sulfur atom has a lone pair of electrons that can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

The 1,3-dichloropropane (B93676) portion of the substituent would primarily exert an inductive effect. Due to the electronegativity of the chlorine atoms, this group would also be electron-withdrawing, further deactivating the benzene ring towards electrophilic attack.

Interactive Data Table: Expected Directing Effects of Substituents

| Substituent Group | Activating/Deactivating | Directing Effect |

| Sulfinyl (-SO-) | Deactivating | Ortho, Para |

| Alkyl Halide (-CH2CHClCH2Cl) | Deactivating (Inductive) | Meta (generally) |

Given the combined deactivating nature of the sulfinyl and dichloropropane moieties, electrophilic aromatic substitution on this compound would likely require forcing conditions. The regiochemical outcome would be a result of the competing directing effects of the sulfinyl group (ortho, para) and the alkyl halide group's deactivating inductive effect. In many cases, the directing effect of the group directly attached to the ring (the sulfinyl group) would dominate.

Rearrangement Reactions and Fragmentations

Under certain conditions, sulfoxides can undergo rearrangement reactions. One notable example is the Mislow-Evans rearrangement, a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of allylic sulfoxides to form allylic alcohols. semanticscholar.org While the propane chain in this compound is not allylic, other types of rearrangements or fragmentations could potentially occur, particularly under thermal or photochemical conditions, or upon treatment with strong acids or bases. For instance, fragmentation of the propane chain could occur, especially if a stable carbocation or radical can be formed.

Reaction Kinetics and Thermodynamic Considerations

The chemical transformations of this compound are expected to be governed by the interplay of kinetic and thermodynamic factors. The presence of a chiral sulfoxide group, a phenyl ring, and two chloro-substituents on the propyl chain offers multiple potential reaction pathways.

Reaction Kinetics:

The rates of reactions involving this compound would be influenced by several factors, including the nature of the reagent, temperature, and the medium. For instance, in a nucleophilic substitution reaction at one of the chlorine-bearing carbons, the reaction would likely follow second-order kinetics, with the rate dependent on the concentrations of both the sulfoxide and the nucleophile.

Rate Law for a Hypothetical SN2 Reaction: Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by the steric hindrance around the reaction center and the electronic effects of the sulfinylbenzene group. The electron-withdrawing nature of the sulfinyl group could potentially influence the transition state energy of nucleophilic attack.

Thermodynamic Considerations:

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions.

Enthalpy (ΔH): For reactions such as elimination or substitution, the bond dissociation energies of the C-Cl, C-H, and C-S bonds, as well as the energies of the bonds formed, would be the primary determinants of the enthalpy change. Thermal elimination of the sulfoxide group to form an alkene is a known reaction for many sulfoxides and is typically endothermic. wikipedia.orgresearchgate.net The activation enthalpy for the thermolysis of model alkyl sulfoxides has been found to be in the range of 30-40 kcal/mol. researchgate.netnih.gov

Entropy (ΔS): Reactions that lead to an increase in the number of molecules, such as elimination reactions, will have a positive entropy change, making them more favorable at higher temperatures.

Illustrative Activation Energies for Potential Reactions:

The following table provides hypothetical activation energy (Ea) values for plausible reactions of this compound to illustrate the kinetic barriers that might be involved. These values are based on typical ranges for similar organic reactions.

| Reaction Type | Plausible Products | Hypothetical Activation Energy (kJ/mol) |

| Nucleophilic Substitution (SN2) at C1 | 1-Nu-3-chloropropane-2-sulfinyl)benzene | 80 - 120 |

| Elimination (E2) | (1-Chloro-prop-1-ene-2-sulfinyl)benzene | 100 - 150 |

| Oxidation of Sulfoxide | (1,3-Dichloropropane-2-sulfonyl)benzene | 50 - 90 |

| Thermal Elimination (Syn-elimination) | 1,3-Dichloropropene + Benzenesulfenic acid | 120 - 170 |

This table is for illustrative purposes and the values are not based on experimental data for this compound.

Solvent Effects and Catalysis in Chemical Transformations

The choice of solvent and the use of catalysts would be critical in controlling the rate and selectivity of the chemical transformations of this compound.

Solvent Effects:

The polarity and proticity of the solvent can have a profound impact on reaction rates.

Polar Protic Solvents (e.g., water, methanol): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. chemistrysteps.com For a potential SN1-type reaction involving the formation of a carbocation intermediate, polar protic solvents would be stabilizing and thus accelerate the reaction. However, for SN2 reactions, they can solvate the nucleophile, reducing its reactivity and slowing the reaction rate. chemistrysteps.comyoutube.com

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess a significant dipole moment but lack acidic protons. quora.compdx.edukhanacademy.org They are excellent at solvating cations but poorly solvate anions, leaving the nucleophile "naked" and highly reactive. pdx.edu Consequently, SN2 reactions are significantly faster in polar aprotic solvents. chemistrysteps.comquora.com Given the structure of this compound, SN2 reactions at the primary carbons bearing the chlorine atoms would be favored in polar aprotic solvents.

Illustrative Relative Rate Constants in Different Solvents:

This table illustrates the expected trend in the relative rate constant for a hypothetical SN2 reaction of this compound with a given nucleophile in various solvents.

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate Constant |

| Methanol | Polar Protic | 32.7 | 1 |

| Water | Polar Protic | 80.1 | ~0.5 |

| Acetone | Polar Aprotic | 20.7 | ~500 |

| Acetonitrile | Polar Aprotic | 37.5 | ~5000 |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | ~10000 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | ~20000 |

This table is for illustrative purposes to demonstrate the general trend of solvent effects on SN2 reactions and the values are not based on experimental data for this compound.

Catalysis:

Various catalytic methods could be employed to facilitate the transformations of this compound.

Acid Catalysis: The oxygen atom of the sulfoxide group is basic and can be protonated by strong acids. This would make the sulfur atom more electrophilic and could facilitate reactions such as the Pummerer rearrangement if an α-proton were available. While this specific compound lacks an α-proton on the sulfinyl-bearing carbon, acid catalysis could still play a role in other transformations.

Base Catalysis: Strong bases can be used to promote elimination reactions (E2 mechanism) by abstracting a proton from the carbon adjacent to the chlorine-bearing carbon. acs.org The rate of such an elimination would be dependent on the strength of the base and the steric accessibility of the proton.

Phase-Transfer Catalysis (PTC): For reactions involving a nucleophile that is soluble in an aqueous phase and this compound which is soluble in an organic phase, a phase-transfer catalyst (such as a quaternary ammonium (B1175870) salt) could be employed. wikipedia.orgdalalinstitute.comcrdeepjournal.orgoperachem.com The catalyst facilitates the transfer of the nucleophile into the organic phase, thereby accelerating the reaction. wikipedia.orgdalalinstitute.com This would be particularly useful for nucleophilic substitution reactions.

Metal Catalysis: A wide range of metal catalysts are known to promote reactions of sulfoxides. tandfonline.com For example, the oxidation of the sulfoxide to a sulfone can be catalyzed by various transition metal complexes. nih.govmdpi.comnih.gov Conversely, the deoxygenation of the sulfoxide to the corresponding sulfide (B99878) can be achieved using photocatalysis or other metal-catalyzed reduction methods. acs.org

The provided outline requires an in-depth analysis of high-resolution NMR and vibrational spectroscopy data, including ¹H and ¹³C NMR assignments, 2D NMR correlations, dynamic NMR studies, and characteristic IR/Raman absorptions. Without published spectra or research focusing on this compound, any attempt to populate these sections would involve speculation about chemical shifts, coupling constants, and vibrational frequencies based on analogous structures. This would not meet the required standard of scientific accuracy and would constitute a fabrication of data.

Therefore, this request cannot be fulfilled as it is not possible to provide a scientifically accurate, data-driven article on "this compound" that strictly adheres to the detailed outline without the specific, published research findings for this compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Aromatic Ring Vibrations

The vibrational characteristics of the benzene (B151609) ring in (1,3-Dichloropropane-2-sulfinyl)benzene can be thoroughly investigated using infrared (IR) and Raman spectroscopy. These techniques provide a detailed fingerprint of the molecule's aromatic moiety. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.comlibretexts.org Another key feature is the in-ring carbon-carbon stretching vibrations, which give rise to a series of absorptions, with the most intense bands generally appearing in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges. libretexts.orgpressbooks.pubopenstax.org

Weak overtone and combination bands can be found in the 2000-1665 cm⁻¹ region. The pattern of these weak bands can be diagnostic for the substitution pattern on the aromatic ring. orgchemboulder.com Furthermore, strong absorptions resulting from C-H out-of-plane (oop) bending vibrations are characteristic of aromatic compounds and typically occur in the 900-675 cm⁻¹ range. orgchemboulder.comlibretexts.org The precise position of these bands is sensitive to the substitution pattern of the benzene ring. orgchemboulder.comlibretexts.org For a monosubstituted benzene like the one in the title compound, characteristic bands are expected in these regions.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C–H Stretch | 3100-3000 | Variable, often weak to medium |

| Aromatic C–C Stretch (in-ring) | 1600-1585 | Variable, often medium to strong |

| Aromatic C–C Stretch (in-ring) | 1500-1400 | Variable, often medium to strong |

| Overtone/Combination Bands | 2000-1665 | Weak |

| C–H Out-of-Plane (oop) Bending | 900-675 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) further provides the exact mass of the molecule and its fragments, which allows for the unambiguous determination of their elemental compositions. acs.org

Molecular Ion Detection and Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a distinct molecular ion (M⁺) peak. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotopic peaks at M+2 and M+4, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for aryl alkyl sulfoxides and halogenated compounds include:

α-Cleavage: Cleavage of the C-S bond adjacent to the sulfoxide (B87167) group, leading to the loss of the dichloropropyl radical or the formation of a dichloropropyl cation.

Cleavage of the S-C(alkyl) bond: This would result in the formation of a phenylsulfinyl cation (C₆H₅SO⁺).

Rearrangement Reactions: Aryl sulfoxides can undergo rearrangement, such as the migration of the aryl group from sulfur to oxygen, followed by fragmentation. researchgate.netcdnsciencepub.com

Loss of Halogens: Fragmentation can involve the sequential loss of chlorine atoms or HCl from the dichloropropyl chain. miamioh.edu

Loss of the Sulfinyl Group: Cleavage can lead to the loss of SO, a common fragmentation for sulfoxides.

| Fragment Ion | Proposed Structure | Significance |

|---|---|---|

| [C₉H₁₀Cl₂OS]⁺˙ | Molecular Ion (M⁺˙) | Confirms molecular weight |

| [C₆H₅SO]⁺ | Phenylsulfinyl cation | Indicates cleavage of the S-C(alkyl) bond |

| [C₆H₅]⁺ | Phenyl cation | Resulting from cleavage of the C-S bond |

| [C₃H₅Cl₂]⁺ | Dichloropropyl cation | Indicates cleavage of the S-C(aryl) bond |

| [C₉H₁₀ClOS]⁺ | [M-Cl]⁺ | Loss of a chlorine atom |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and separating it from potential isomers or impurities, such as the corresponding sulfone. reddit.com The gas chromatograph separates components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then serves as a detector, providing mass spectra for each eluting component, which allows for positive identification.

This technique can effectively separate structural isomers. For instance, isomers with different chlorine positions on the propyl chain would likely have different retention times in the GC column. mdpi.com The high sensitivity and specificity of GC-MS make it ideal for detecting trace-level impurities. For enhanced selectivity towards the target analyte, a halogen-specific detector (XSD) or a sulfur chemiluminescence detector (SCD) can be used in parallel or in series with the mass spectrometer. nih.govthermofisher.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

The sulfur atom in the sulfinyl group adopts a pyramidal geometry due to the presence of a lone pair of electrons. bruceryandontexist.net This geometry is the basis for the chirality of the sulfoxide. X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystal lattice. Key structural parameters for sulfoxides have been well-documented, with the S=O bond distance typically around 1.50 Å. bruceryandontexist.netrsc.org The C-S-C bond angle is generally smaller than the O-S-C angles, reflecting the stereochemical influence of the sulfur lone pair. bruceryandontexist.net Analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonds involving the sulfinyl oxygen, which stabilize the crystal structure. researchgate.net

| Structural Parameter | Expected Value | Reference |

|---|---|---|

| S=O Bond Length | ~1.50 Å | bruceryandontexist.netrsc.org |

| S-C(aryl) Bond Length | ~1.80 Å | bruceryandontexist.net |

| S-C(alkyl) Bond Length | ~1.82 Å | bruceryandontexist.net |

| C-S-C Bond Angle | 94-101° | bruceryandontexist.net |

| O-S-C Bond Angle | 105-112° | bruceryandontexist.net |

| Geometry at Sulfur | Pyramidal | bruceryandontexist.net |

Chiral Chromatography (e.g., HPLC, SFC) for Enantiomeric Separation and Purity

The sulfur atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Chiral chromatography is the primary technique for separating these enantiomers and determining the enantiomeric purity of a sample. digitellinc.comlongdom.org Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are widely employed for this purpose. nih.govnih.gov

These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are particularly effective for resolving a wide range of chiral sulfoxides. nih.govnih.gov

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.govmdpi.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with an alcohol co-solvent (modifier). selvita.com This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and high separation efficiency, making it a "greener" analytical method. selvita.com The choice of CSP, mobile phase composition (especially the type of alcohol modifier in SFC), temperature, and pressure are critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.gov

| Technique | Typical Chiral Stationary Phase (CSP) | Mobile Phase / Modifier | Advantages |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) | Hexane/Alcohol mixtures (Normal Phase); Acetonitrile/Water (Reversed Phase) | Well-established, versatile |

| Chiral SFC | Polysaccharide-based (e.g., Chiralpak AD) | Supercritical CO₂ with alcohol modifiers (e.g., Methanol, Ethanol) | Fast, high efficiency, reduced solvent use |

| Chiral HPLC | Macrocyclic glycopeptide (e.g., Teicoplanin, Ristocetin A) | Normal, reversed, and polar organic modes | Broad selectivity for sulfoxides nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For (1,3-Dichloropropane-2-sulfinyl)benzene, DFT calculations would be employed to determine its ground-state properties. This would involve optimizing the molecular geometry to find the most stable conformation, calculating the electronic energy, and mapping the electron density distribution. From the electron density, numerous properties can be derived, including the dipole moment, atomic charges, and molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), which are crucial for understanding the molecule's reactivity.

A hypothetical data table for DFT-calculated ground state properties might look as follows:

| Property | Calculated Value | Units |

| Ground State Energy | [Value] | Hartrees |

| Dipole Moment | [Value] | Debye |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

For situations requiring higher accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized. While more computationally demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise energy calculations and a better description of subtle electronic effects that might be present in a molecule containing electronegative atoms like chlorine and sulfur.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for identifying and characterizing compounds.

NMR: By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C), one can predict the chemical shifts.

IR: The calculation of vibrational frequencies and their corresponding intensities allows for the generation of a theoretical infrared spectrum.

UV-Vis: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the absorption wavelengths in the UV-Visible spectrum.

A predicted spectroscopic data table could be structured as:

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | [List of predicted shifts] |

| ¹³C NMR | Chemical Shift (ppm) | [List of predicted shifts] |

| IR | Vibrational Frequencies (cm⁻¹) | [List of major peaks] |

| UV-Vis | λmax (nm) | [Value] |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. For this compound, MD simulations would be crucial for exploring its conformational landscape, especially the flexibility of the dichloropropyl chain. Furthermore, by simulating a system with multiple molecules, one can investigate intermolecular interactions, providing insights into the properties of the compound in a condensed phase.

Reaction Mechanism Studies (e.g., transition state analysis, potential energy surfaces)

Theoretical methods are particularly powerful for elucidating reaction mechanisms. For this compound, one could investigate its reactivity with various nucleophiles or its thermal decomposition pathways. This involves locating the transition state structures for proposed reaction steps and calculating the activation energies by constructing a potential energy surface. Such studies provide a detailed, step-by-step understanding of how chemical transformations occur.

Quantitative Structure-Property Relationships (QSPR) Modeling

While no specific QSPR models for this compound exist, this approach could be used if a series of related compounds were synthesized. QSPR modeling establishes a mathematical relationship between the structural or computational descriptors of a set of molecules and their experimentally measured properties (e.g., boiling point, solubility, biological activity). For this compound, descriptors such as molecular weight, logP, and quantum chemically derived values could be used to predict its physical and biological properties.

Stereoelectronic Effects and Hyperconjugation Analysis

The conformational preferences and electronic structure of this compound are significantly influenced by stereoelectronic effects, which are spatial interactions between electron orbitals. wikipedia.org These effects, particularly hyperconjugation, can be elucidated through computational methods like Natural Bond Orbital (NBO) analysis. utsa.edu Hyperconjugation involves the delocalization of electrons from a filled (donor) orbital to an adjacent empty or partially filled (acceptor) orbital, resulting in a stabilizing interaction. cardiff.ac.ukrsc.org

The most significant interactions typically involve:

Donation from the benzene (B151609) ring π-orbitals to the S-O antibonding orbital (π → σ*S-O): This interaction delocalizes electron density from the aromatic ring to the sulfoxide (B87167) group, influencing the C-S bond character and the electronic properties of the S=O bond. nih.gov

Donation from the sulfur lone pair to antibonding orbitals of the alkyl chain (nS → σC-C / σC-H): The non-bonding electron pair on the sulfur atom can delocalize into neighboring C-C and C-H antibonding orbitals, affecting the rotational barriers around the C-S bond.

Anomeric-type effects involving the chlorine atoms: Hyperconjugation can occur from the lone pairs of the chlorine atoms (nCl) to adjacent antibonding sigma orbitals (σC-C). Conversely, donations from C-H or C-C sigma bonds into the C-Cl antibonding orbital (σC-H/C-C → σC-Cl) can weaken the C-Cl bond and influence the conformation of the dichloropropane chain. researchgate.net

Interactions involving the S=O π-bond: The πS-O orbital is a potent electron acceptor, leading to stabilizing interactions with adjacent C-H and C-C sigma bonds (σC-H/C-C → πS-O). The efficacy of this overlap is highly dependent on the dihedral angle between the donor and acceptor orbitals. nih.gov

A theoretical NBO analysis of a representative conformer of this compound would yield data similar to that presented in Table 1. These values quantify the energetic significance of the primary delocalization pathways.

Table 1: Theoretical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

| π (Caryl-Caryl) | σ* (S-O) | 3.85 |

| n (S) | σ* (C-Cpropyl) | 2.15 |

| σ (C-H) | π* (S-O) | 1.98 |

| n (Cl) | σ* (C-C) | 1.50 |

| σ (C-C) | σ* (C-Cl) | 4.60 |

Note: The values presented are illustrative and representative of typical findings for aryl sulfoxides and haloalkanes, derived from computational chemistry principles. They are intended to demonstrate the relative strengths of potential interactions within the molecule.

The data in Table 1 illustrates that interactions involving the C-Cl bonds (σ → σ*) and the delocalization from the aromatic ring into the S-O bond are particularly significant contributors to the electronic stabilization of the molecule. The strength of these hyperconjugative effects is directly linked to the molecule's conformation. For an interaction to be maximal, the donor and acceptor orbitals must be properly aligned, ideally in an anti-periplanar arrangement. wikipedia.orgnih.gov This requirement imposes geometric constraints that dictate the preferred rotational isomers (rotamers) of the molecule.

For example, the σC-C → σC-Cl interaction favors a conformation where the C-C and C-Cl bonds are anti to each other. Similarly, the stabilization gained from the πaryl → σS-O interaction depends on the orientation of the sulfoxide group relative to the plane of the benzene ring. nih.gov These competing stereoelectronic demands, balanced against steric repulsions, ultimately determine the molecule's three-dimensional structure in its lowest energy state.

Potential Applications in Advanced Organic Materials and Methodologies

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The presence of a stereocenter at the sulfur atom of the sulfinyl group introduces the element of chirality into the molecule. Chiral sulfoxides are well-established as effective chiral auxiliaries and ligands in asymmetric catalysis. The dichloropropyl group could be further functionalized to create bidentate or tridentate ligands. These ligands could then be coordinated with transition metals to form catalysts for a variety of asymmetric reactions, such as hydrogenations, cycloadditions, and cross-coupling reactions. The steric and electronic properties of the benzene (B151609) ring and the dichloro-substituents would likely influence the enantioselectivity of these catalytic processes.

Precursors for Novel Heterocyclic Compounds and Supramolecular Structures

The reactive chloro- groups on the propyl chain provide handles for intramolecular and intermolecular cyclization reactions. Treatment with appropriate nucleophiles could lead to the formation of a wide array of novel heterocyclic compounds, such as thiomorpholines, thiazolidines, or larger ring systems containing sulfur and nitrogen or oxygen. The sulfinyl group can act as a directing group and a source of chirality in these transformations. Furthermore, the aromatic ring offers a platform for intermolecular interactions, such as pi-stacking, which could be exploited in the design of complex supramolecular structures with defined architectures.

Building Blocks for Functional Polymers or Networks

The difunctionality of the dichloropropane moiety allows for the potential use of (1,3-Dichloropropane-2-sulfinyl)benzene as a monomer in polymerization reactions. Polycondensation with suitable co-monomers could lead to the formation of functional polymers incorporating the sulfoxide (B87167) group in the polymer backbone or as a pendant group. Such polymers could exhibit interesting properties, including chirality, redox activity, and the ability to coordinate with metal ions, making them candidates for applications in chiral separations, sensors, or catalysis.

Probes for Mechanistic Organic Chemistry

The combination of a chiral sulfoxide and reactive alkyl halides makes this compound a potential tool for investigating reaction mechanisms. The stereochemistry of the sulfoxide can be used to probe the stereochemical course of nucleophilic substitution reactions at the chlorinated carbon centers. Variations in reaction conditions and nucleophiles could provide valuable insights into the interplay of steric and electronic effects in determining reaction pathways and product distributions.

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are powerful tools for the efficient synthesis of complex molecules from simple starting materials. beilstein-journals.org The multiple reactive sites in this compound—the two C-Cl bonds and the sulfoxide group—make it an intriguing candidate for such reactions. It could potentially participate in sequential reactions where the initial transformation at one site triggers a subsequent reaction at another, leading to the rapid assembly of intricate molecular frameworks. researchgate.net For instance, a nucleophilic attack at one of the chlorinated carbons could be followed by an intramolecular cyclization involving the sulfoxide oxygen or the other chlorinated carbon.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.